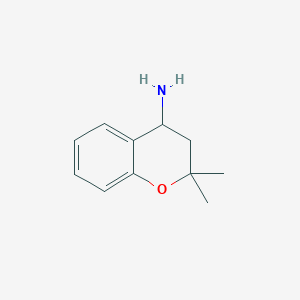
2,2-Dimethyl-chroman-4-ylamine
Descripción general
Descripción
2,2-Dimethyl-chroman-4-ylamine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.25 . It is also known by its IUPAC name 2,2-dimethyl-3,4-dihydro-2H-chromen-4-ylamine .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl-chroman-4-ylamine is 1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3 . The compound contains a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aliphatic), and 1 ether (aromatic) .Aplicaciones Científicas De Investigación
2,2-Dimethyl-chroman-4-ylamine: Scientific Research Applications:
Agricultural Antifungal Agents
2,2-Dimethyl-chroman-4-ylamine derivatives have been designed and synthesized as potential agricultural antifungal agents. Research suggests these compounds could serve as botanical fungicides in agriculture, providing a theoretical basis for future applications .
Therapeutic and Industrial Applications
Known as Troloxamine, this compound is a derivative of vitamin E and has been studied for its potential therapeutic and industrial applications. It’s part of the chromanamines class, which includes various compounds with diverse applications.
Proteomics Research
This compound is available for purchase for proteomics research, indicating its use in the study of proteins and their functions within biological systems .
Cosmetic Preparations
While not directly related to 2,2-Dimethyl-chroman-4-ylamine, chroman-4-one derivatives are used in cosmetic preparations for skin and hair care. They are involved in treatments for skin inflammation, allergies, or wound healing processes .
Direcciones Futuras
Chromanone and its derivatives, including 2,2-Dimethyl-chroman-4-ylamine, are significant structural entities in medicinal chemistry. They act as major building blocks in a large class of medicinal compounds and exhibit a broad variety of remarkable biological and pharmaceutical activities . Future research could focus on improving the methodologies of chromanone-derived compounds and exploring their potential applications in various fields .
Mecanismo De Acción
Target of Action
It’s worth noting that chromanone derivatives, which include 2,2-dimethyl-chroman-4-ylamine, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
Chromanone derivatives have been shown to interact with various biological targets, leading to diverse biological activities .
Propiedades
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTIIIRGSQEQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571719 | |
| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-chroman-4-ylamine | |
CAS RN |
220634-41-3 | |
| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


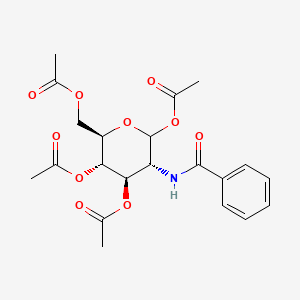
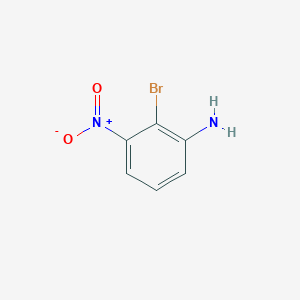


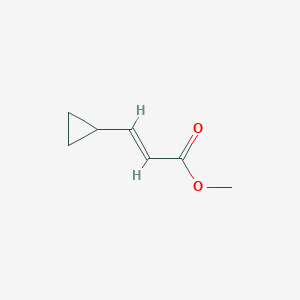
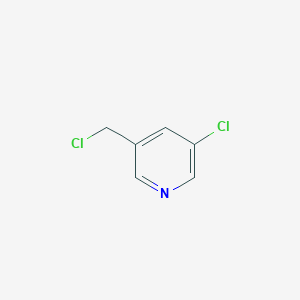


![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)



![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)
